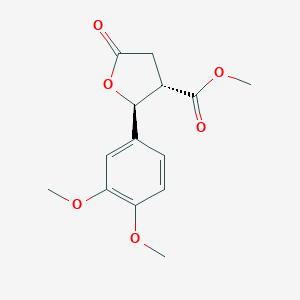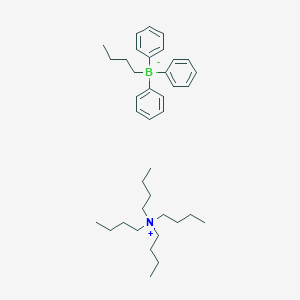
13-Bromo-1-cyclopropylmethylfestuclavine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Bromo-1-cyclopropylmethylfestuclavine, also known as 13-Br-CMPF, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It is a derivative of the natural alkaloid festuclavine, which is found in various fungi species.
作用机制
The mechanism of action of 13-Bromo-1-cyclopropylmethylfestuclavine involves its binding to the 5-HT7 receptor and blocking its activation by serotonin. The 5-HT7 receptor is a G-protein coupled receptor that activates the cyclic AMP signaling pathway upon activation. The blockade of 5-HT7 receptor by 13-Bromo-1-cyclopropylmethylfestuclavine leads to the inhibition of cyclic AMP signaling and downstream cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 13-Bromo-1-cyclopropylmethylfestuclavine are mainly related to its blockade of 5-HT7 receptor. It has been shown to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent. It has also been shown to improve cognitive function and memory in animal models, suggesting its potential as a cognitive enhancer. Additionally, 13-Bromo-1-cyclopropylmethylfestuclavine has been shown to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes.
实验室实验的优点和局限性
One of the advantages of using 13-Bromo-1-cyclopropylmethylfestuclavine in lab experiments is its high potency and selectivity for the 5-HT7 receptor. This allows for precise manipulation of the receptor function without affecting other serotonin receptors. Additionally, 13-Bromo-1-cyclopropylmethylfestuclavine has good solubility in various solvents, which makes it easy to use in various experimental setups. However, one of the limitations of using 13-Bromo-1-cyclopropylmethylfestuclavine is its relatively short half-life, which requires frequent administration in animal experiments.
未来方向
There are several future directions for the use of 13-Bromo-1-cyclopropylmethylfestuclavine in scientific research. One of the potential applications is in the development of novel anxiolytic and cognitive enhancer drugs. The blockade of 5-HT7 receptor by 13-Bromo-1-cyclopropylmethylfestuclavine has shown promising results in animal models, and further studies are needed to explore its potential in humans. Additionally, 13-Bromo-1-cyclopropylmethylfestuclavine can be used in the development of imaging agents for the 5-HT7 receptor, which can aid in the diagnosis and treatment of various neurological disorders. Finally, the use of 13-Bromo-1-cyclopropylmethylfestuclavine in combination with other drugs or therapies can be explored to enhance their efficacy in various conditions.
合成方法
The synthesis of 13-Bromo-1-cyclopropylmethylfestuclavine involves the reaction of festuclavine with bromine and cyclopropylmethyl chloride. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified by column chromatography to obtain pure 13-Bromo-1-cyclopropylmethylfestuclavine. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
13-Bromo-1-cyclopropylmethylfestuclavine has been extensively used in scientific research as a tool for studying the role of serotonin receptors in various physiological and pathological conditions. It is a potent and selective antagonist of the 5-HT7 receptor, which is involved in the regulation of various processes such as circadian rhythm, mood, and cognition. 13-Bromo-1-cyclopropylmethylfestuclavine has been used to investigate the role of 5-HT7 receptor in depression, anxiety, and sleep disorders. It has also been used to study the effect of 5-HT7 receptor on hippocampal neurogenesis and memory function.
属性
CAS 编号 |
122367-97-9 |
|---|---|
分子式 |
C15H15ClFN3O3S2 |
分子量 |
373.3 g/mol |
IUPAC 名称 |
(6aR,9R)-2-bromo-4-(cyclopropylmethyl)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C20H25BrN2/c1-12-5-16-17-7-15(21)8-19-20(17)14(6-18(16)22(2)9-12)11-23(19)10-13-3-4-13/h7-8,11-13,16,18H,3-6,9-10H2,1-2H3/t12-,16?,18-/m1/s1 |
InChI 键 |
PQBURNFCYKPOGL-VALIOXDKSA-N |
手性 SMILES |
C[C@@H]1CC2[C@@H](CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C |
SMILES |
CC1CC2C(CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C |
规范 SMILES |
CC1CC2C(CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)


![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)

![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)


![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)